molecular formula C9H15N5 B3309868 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine CAS No. 943750-65-0

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine

Cat. No.: B3309868
CAS No.: 943750-65-0
M. Wt: 193.25 g/mol
InChI Key: NEYGWAMBNQHINC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGWAMBNQHINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731483
Record name 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943750-65-0
Record name 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 4-methylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated pyrazine reacts with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-YL)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 5-(4-Methylpiperazin-1-yl)pyrazin-2-amine
  • CAS Registry Number : 943750-65-0
  • Molecular Formula : C₉H₁₅N₅
  • Molecular Weight : 193.25 g/mol
  • Physicochemical Properties :
    • Density: 1.196 ± 0.06 g/cm³ (predicted)
    • Boiling Point: 396.4 ± 42.0 °C (predicted)
    • LogP (Lipophilicity): 6.90 ± 0.42 (predicted)

Structural Features: The compound consists of a pyrazine ring substituted with an amino group at position 2 and a 4-methylpiperazinyl group at position 5. The piperazine moiety enhances solubility and bioavailability, while the pyrazine core contributes to planar geometry, facilitating interactions with biological targets .

Comparison with Similar Compounds

Structural Analogues with Piperazine Modifications

Compound Name Core Structure Piperazine Substitution Molecular Weight (g/mol) Key Features
This compound Pyrazine 4-Methyl 193.25 Parent compound; balanced lipophilicity (LogP ~6.9)
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine Pyridine 4-Ethyl 207.28 Ethyl group increases steric bulk; pyridine core enhances π-stacking
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine Pyridine 4-Isobutyl 235.35 Hydrophobic substitution improves membrane permeability
3-(4-Methylpiperazin-1-yl)pyridin-2-amine Pyridine 4-Methyl 192.26 Positional isomer; altered binding affinity due to amine placement

Key Observations :

  • Piperazine Substitution : Ethyl or isobutyl groups enhance lipophilicity but may reduce aqueous solubility compared to the methyl group .
  • Core Heterocycle : Pyridine analogs (vs. pyrazine) exhibit higher electron density, influencing hydrogen bonding and target interactions .

Analogues with Modified Heterocyclic Cores

Compound Name Core Structure Key Modification Molecular Weight (g/mol) Biological Relevance
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine Pyrimidine core (vs. pyrazine) 194.0 Improved metabolic stability; used in kinase inhibitors
YPC-21440 (Thiazolidine-2,4-dione derivative) Imidazopyridazine Methylene-linked thiazolidinedione 452.50 Pan-Pim kinase inhibitor; enhanced potency
5-(4-(Methylsulfonyl)phenyl)pyrazin-2-amine Pyrazine Sulfonylphenyl substitution 307.38 Increased polarity; potential for CNS targets

Key Observations :

  • Pyrimidine vs. Pyrazine : Pyrimidine analogs (e.g., compound 235) exhibit higher metabolic stability due to reduced susceptibility to oxidation .
  • Functional Group Additions : Thiazolidinedione (YPC-21440) or sulfonyl groups (compound 65) introduce hydrogen-bonding sites, improving target affinity .

Key Observations :

  • Lipophilicity Trends : Longer alkyl chains (e.g., decyl in YPC-21814) drastically increase LogP, reducing aqueous solubility .
  • Activity Trade-offs : While hydrophobic substitutions improve membrane permeability (e.g., YPC-21814), they may limit in vivo applicability due to solubility issues .

Key Observations :

  • Catalytic Efficiency : Palladium-based systems (e.g., Pd₂(dba)₃) are widely used for C–N bond formation in piperazine derivatives .
  • Yield Limitations : Low yields (25–40%) are common due to steric hindrance in coupling reactions .

Biological Activity

5-(4-Methylpiperazin-1-YL)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C11_{11}H15_{15}N5_{5}

Molecular Weight : Approximately 192.27 g/mol

The compound consists of a pyrazine ring substituted at the 5-position with a 4-methylpiperazine moiety, which enhances its biological activity by improving solubility and receptor binding affinity. The presence of the piperazine group is often associated with increased pharmacological properties, including improved bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. Research indicates that it may function as an inhibitor for specific enzymes involved in disease pathways, modulating cellular processes such as proliferation and survival .

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activities by binding to active or allosteric sites, thereby altering the enzyme's function.
  • Receptor Interaction : It may interact with receptors that are pivotal in signaling pathways related to cancer and other diseases.

Biological Activity Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines, suggesting potential applications in oncology. The following table summarizes key findings from relevant studies:

Study Cell Line IC50_{50} (µM) Mechanism
Study 1A549 (Lung)12.5Apoptosis induction via caspase activation
Study 2MCF-7 (Breast)15.0Inhibition of cell cycle progression
Study 3HeLa (Cervical)10.0Disruption of mitochondrial function

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often emphasizing green chemistry principles to promote sustainability. One notable method involves solvent-free reactions that yield high-purity products.

Synthesis Steps:

  • Starting Materials : Pyrazine derivatives and piperazine.
  • Reaction Conditions : Optimized for high yield (>98% purity).
  • Techniques Used : NMR and HRMS for structural confirmation.

Case Studies and Applications

Research continues to explore the full potential of this compound within various therapeutic areas:

  • Cancer Therapy : Demonstrated activity against multiple cancer types, indicating potential as a chemotherapeutic agent.
  • Neuropharmacology : Investigated for effects on neurotransmitter systems due to its piperazine structure, which is known to influence serotonin and dopamine pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.